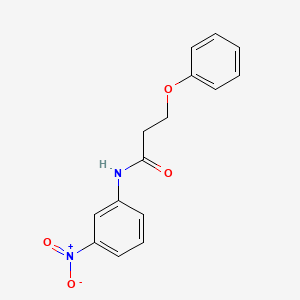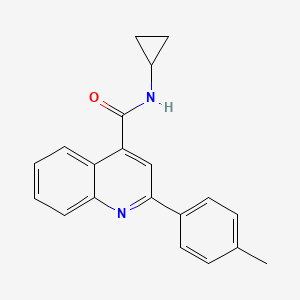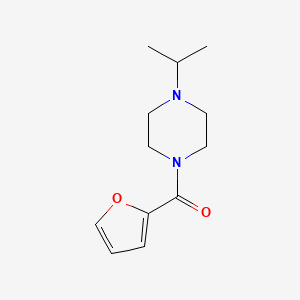
N-isopropyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section aims to explore compounds structurally related to "N-isopropyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide." Such compounds are of significant interest due to their diverse pharmacological activities and potential as therapeutic agents. The synthesis and analysis of these compounds can provide insights into their chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including reactions such as isoxazole ring formation, α-bromination, thiazole ring formation, and carboxamide/thiocarboxamide attachment. For example, a series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides were synthesized targeting D1 protease inhibitors in plants, indicating a complex synthesis pathway that might be similar for compounds with related structures (Hu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic studies and crystal structure determination, plays a crucial role in understanding the chemical nature of these compounds. For instance, N,N′-bis((thiophene-2-carboxamide)propyl)piperazine was synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, and its crystal structure was determined by X-ray analysis, providing detailed insights into the molecular arrangement and interactions (Balaban et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like "this compound" can be inferred through studies on similar compounds. For example, the reduction of chromano–piperidine-fused isoxazolidines with HCOONH4 and Pd/C resulted in novel compounds through reductive NO bond cleavage followed by tandem intramolecular rearrangements, indicating the potential for complex reactions and rearrangements in related compounds (Singh et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are critical for understanding the behavior of these compounds under various conditions. Although specific data for "this compound" were not found, related compounds exhibit diverse physical properties, as seen in their crystallography studies and solubility profiles.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with biological targets are essential for determining the potential applications of these compounds. For instance, the synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides highlight the biological interactions and potential applications of similar compounds in agriculture and medicine (Hu et al., 2009).
科学的研究の応用
Polymeric Applications and Bioengineering
Thermoresponsive polymers such as Poly(N-isopropyl acrylamide) have been extensively studied for drug delivery systems. Controlled polymerization techniques allow for the creation of polymers with specific characteristics, enabling their use in bioengineering applications, including cell and enzyme immobilization, drug and gene delivery, and protein dehydration processes. The ability to control the polymerization process of N-isopropylacrylamide (NIPAM) at room temperature indicates the potential for precise fabrication of polymeric structures for specific scientific applications (Convertine et al., 2004).
Biomedical Engineering
Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been utilized for the nondestructive release of biological cells and proteins. This property is particularly useful in the study of the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, and the study of bioadhesion and bioadsorption. The unique characteristics of pNIPAM substrates demonstrate the potential for N-isopropyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide in similar biomedical engineering applications, indicating a versatile platform for developing innovative medical treatments and research tools (Cooperstein & Canavan, 2010).
Pharmacological Research
The study of specific stereoisomers of compounds related to thrombin inhibition highlights the importance of stereo-structure in the hydrophobic carboxamide portion for their pharmacological activity. This suggests that modifications in the chemical structure of compounds like this compound could lead to the development of potent inhibitors for various biological targets, showcasing the potential for creating new therapeutic agents (Okamoto et al., 1981).
Environmental and Chemical Engineering
The synthesis of sulfonyl-(thio)ureas through mechanochemistry, including known anti-diabetic drugs, demonstrates an eco-friendly approach to chemical synthesis. This method's application to the synthesis of various pharmacologically relevant compounds suggests the potential for this compound in environmental-friendly chemical synthesis and pharmaceutical cocrystal engineering, providing a pathway for developing new materials and drugs with reduced environmental impact (Tan et al., 2014).
特性
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-10(2)14-13(16)12-8-11(9-19-12)20(17,18)15-6-4-3-5-7-15/h8-10H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNLCIXEOSEUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)


![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)
![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)


![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)